2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)-
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Overview
Description
2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a pyrimidine ring, a fluorophenyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino acids or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl and oxazole groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, N-(4-chlorophenyl)-4-(2-phenyl-5-oxazolyl)-
- 2-Pyrimidinamine, N-(4-bromophenyl)-4-(2-phenyl-5-oxazolyl)-
- 2-Pyrimidinamine, N-(4-methylphenyl)-4-(2-phenyl-5-oxazolyl)-
Uniqueness
The presence of the fluorophenyl group in 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
647030-88-4 |
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Molecular Formula |
C19H13FN4O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H13FN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h1-12H,(H,21,23,24) |
InChI Key |
BGIAJLZWPZDQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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